1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione
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Overview
Description
1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the reaction of anthranilamide with substituted aldehydes or ketones in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as 2,2,2-trifluoroethanol . The general reaction scheme is as follows:
Step 1: Anthranilamide reacts with the substituted aldehyde or ketone to form an intermediate.
Step 2: The intermediate undergoes cyclization to form the quinazoline ring.
Step 3: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the o-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2,3-disubstituted quinazolinones share a similar core structure but differ in their substituents.
Tolyl-Substituted Compounds: Compounds with tolyl groups, such as tolyl sulfonates, have similar hydrophobic and nonpolar properties.
Uniqueness
1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of both the quinazoline ring and the o-tolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90070-89-6 |
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Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C15H14N2S/c1-11-6-2-4-8-13(11)17-10-16-15(18)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
RDTZGAJCZTUNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CNC(=S)C3=CC=CC=C32 |
Origin of Product |
United States |
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